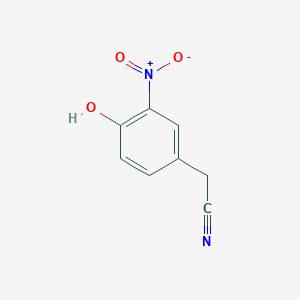

4-Hydroxy-3-nitrophenylacetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxy-3-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-4-3-6-1-2-8(11)7(5-6)10(12)13/h1-2,5,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYHTKGDJSKVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 3 Nitrophenylacetonitrile and Its Analogs

Classical and Directed Synthetic Routes to the Core Structure

Traditional methods for synthesizing 4-hydroxy-3-nitrophenylacetonitrile often involve multi-step processes that rely on well-established chemical transformations. These routes typically focus on the sequential introduction of the necessary functional groups onto a phenylacetonitrile (B145931) backbone.

Nitration of Phenylacetonitrile Derivatives

A primary strategy for the synthesis of this compound involves the direct nitration of 4-hydroxyphenylacetonitrile. This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the benzene (B151609) ring. The position of nitration is directed by the existing hydroxyl (-OH) and cyanomethyl (-CH2CN) groups. The hydroxyl group is an activating, ortho-, para-directing group, while the cyanomethyl group is a deactivating, meta-directing group. Due to the stronger directing effect of the hydroxyl group, the nitration occurs at the position ortho to it, resulting in the desired 3-nitro product.

The nitration of p-hydroxyphenylacetic acid, a related compound, to form 3-nitro-4-hydroxyphenylacetic acid (NHPA) has been studied, demonstrating the feasibility of nitrating the position ortho to the hydroxyl group. nih.govnih.gov This reaction can be carried out using various nitrating agents, such as a mixture of nitric acid and sulfuric acid.

A novel process for the preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate involves the nitration of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate using a metal nitrate (B79036) in the presence of an acid chloride and N,N-Dimethylformamide (DMF). google.com This method provides the desired product with improved yield and economic viability. google.com

For instance, the reaction of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate with sodium nitrate in the presence of phosphorus oxychloride (POCl3) and DMF at a controlled temperature of 0-5°C yields ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate with a 94% yield and 91% purity. google.com

Reactions Involving Halogenated Precursors and Cyanide Sources

An alternative approach to constructing the this compound scaffold involves the use of halogenated precursors. This method typically starts with a benzene ring already substituted with a halogen, a nitro group, and a hydroxyl group (or a precursor to it). The cyano group is then introduced via a nucleophilic substitution reaction using a cyanide source.

A common precursor for this method is a halogenated o-nitrochlorobenzene derivative. The reaction of such a compound with a cyanide salt, such as sodium cyanide or potassium cyanide, in the presence of a catalyst can yield the corresponding nitrophenylacetonitrile. For example, a method for preparing nitrophenylacetonitrile compounds involves reacting a compound with the structural formula (2) (where R1 can be hydrogen, alkyl, or halogenated alkyl, and R2 can be hydrogen or alkoxy) with a ferrous iron cyanide salt in a solvent, catalyzed by cuprous chloride and/or cuprous bromide under heating. google.com This process, starting from an o-nitrochlorobenzene compound, is reported to reduce the toxicity of the cyanation reaction and the cost of reactants. google.com The use of a combination of cuprous chloride and cuprous bromide has been shown to enhance the product yield, making it suitable for industrial-scale production. google.com

| Precursor | Catalyst | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |

| 3-nitro-4-chlorobenzotrifluoride | CuCl | N-Methyl pyrrolidone | 170 | 94 | 81 |

| 3-nitro-4-chlorobenzotrifluoride | CuCl/CuBr | N-Methyl pyrrolidone | 160 | 95.1 | 91 |

| 3-nitro-4-chlorobenzotrifluoride | CuCl/CuBr | N,N-Dimethylacetamide | 170 | 97 | 93 |

| 3-nitro-4-toluene(mono)chloride | CuCl/CuBr | N,N-Dimethylacetamide | 130 | 92 | 84 |

| 3-nitro-4-5 bromine benzotrifluoride | CuCl/CuBr | N-Methyl pyrrolidone | - | 95 | 92 |

Strategies for Introducing the Hydroxyl and Nitro functionalities

The synthesis of this compound can also be approached by first establishing the phenylacetonitrile core and then sequentially introducing the hydroxyl and nitro groups.

For instance, one could start with phenylacetonitrile and perform a Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation to introduce the hydroxyl group. Subsequent nitration would then yield the target molecule. However, controlling the regioselectivity of these reactions can be challenging.

A more direct approach involves starting with a precursor that already contains one of the desired functionalities. For example, starting with 4-hydroxyphenylacetonitrile, the nitro group can be introduced via electrophilic nitration as described in section 2.1.1. Conversely, one could start with 3-nitrophenylacetonitrile (B14267) and introduce the hydroxyl group. This could potentially be achieved through a nucleophilic aromatic substitution of a suitable leaving group at the 4-position, though this is generally less common.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including this compound and its analogs. semanticscholar.org This includes the use of greener solvents, such as water or ethanol (B145695), and the development of solvent-free reaction conditions. tudelft.nlnih.gov

For example, the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles has been achieved through a multicomponent reaction using 4-nitrophenylacetonitrile (B121139) in ethanol with a ZnO@PEG nanocatalyst. nih.gov This reaction can be promoted by ultrasound, which often leads to shorter reaction times and higher yields. nih.gov The use of water as a solvent has also been explored in the organocatalytic cyanoarylmethylation of isatins, demonstrating its potential to enhance reaction rates and diastereoselectivities under mild conditions. tudelft.nl

Catalytic Synthesis Methods

Catalysis plays a crucial role in modern organic synthesis, offering pathways to new reactions and improving the efficiency and selectivity of existing ones. tudelft.nl Both organocatalysis and metal-based catalysis have been employed in the synthesis of compounds related to this compound.

Organocatalytic methods have been utilized in the enantioselective conjugate addition of nitrophenylacetonitriles to α,β-unsaturated aldehydes. acs.org In these reactions, the nitro group on the phenyl ring acts as a temporary activating group, facilitating the participation of the arylacetonitrile in the Michael addition. acs.org

Heterogeneous catalysis is another important area of green chemistry, offering the advantage of easy catalyst separation and recycling. semanticscholar.org For instance, Amberlyst 15, a solid acid catalyst, has been used in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. nih.gov While not directly applied to this compound, these examples highlight the potential of heterogeneous catalysts in similar synthetic transformations. The synthesis of nitriles from amides can be achieved through a dehydration reaction at high temperatures, with the possibility of using a catalyst, although specific examples for this particular compound are not detailed. google.com

Metal-Catalyzed Transformations (e.g., Cu-catalyzed cyanomethylation)

Metal-catalyzed reactions offer efficient and selective pathways for the synthesis of arylacetonitriles. Copper, in particular, is a versatile and environmentally benign catalyst for such transformations. mdpi-res.com

One notable method is the copper-catalyzed cyanomethylation of imines and α,β-alkenes using acetonitrile (B52724) or its derivatives. nih.govrsc.org This approach provides a direct route to functionalized aryl- and heteroarylacetonitriles. mdpi-res.com The reaction tolerates a wide range of functional groups on both aliphatic and aromatic alkenes, including fluoro, chloro, bromo, methyl, methoxy, tert-butyl, nitro, amino, and carboxylic acid groups, often resulting in good to excellent yields (69–98%). nih.gov The use of an inexpensive copper catalyst and readily available acetonitrile makes this method highly applicable for industrial-scale production. nih.gov

For instance, the copper-catalyzed cyanomethylation of aromatic imines has been demonstrated, although yields can be modest under certain conditions. nih.gov The reaction of (E)-N-benzylidene-4-methylbenzenesulfonamide with Cu(OAc)₂ and acetic acid at 135 °C yielded the corresponding cyanomethylated product in 10% yield. nih.gov

Palladium catalysis is another significant tool for the cyanation of aryl halides. researchgate.net While traditionally reliant on toxic cyanide sources like copper cyanide or potassium cyanide, newer methods utilize less toxic reagents like K₄[Fe(CN)₆]. researchgate.net These palladium-catalyzed systems have been successfully applied to the synthesis of various aryl nitriles. researchgate.net

The following table summarizes representative examples of metal-catalyzed cyanomethylation reactions.

| Catalyst | Substrate | Reagent | Product | Yield (%) | Reference |

| Cu(OAc)₂ | (E)-N-benzylidene-4-methylbenzenesulfonamide | Acetonitrile | Cyano-methylated product | 10 | nih.gov |

| Pd/coral reef nanocomposite | Aryl halides | K₄[Fe(CN)₆] | Aryl nitriles | Not specified | researchgate.net |

Organocatalysis and Phase-Transfer Catalysis

Organocatalysis and phase-transfer catalysis (PTC) have emerged as powerful, environmentally friendly strategies for synthesizing chiral molecules and functionalized compounds.

Organocatalysis: Organocatalysts, which are small organic molecules, can effectively catalyze a variety of reactions. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic amidine base, has been used in the condensation reaction of 2-nitrophenylacetonitrile (B16159) with aromatic aldehydes to produce phenylacrylonitrile derivatives. researchgate.net The active methylene (B1212753) group in 2-nitrophenylacetonitrile is readily deprotonated by DBU, forming a reactive nitrile anion that participates in carbon-carbon bond formation. researchgate.net

Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving immiscible phases, often using quaternary ammonium (B1175870) or phosphonium (B103445) salts as catalysts. mdpi.comgoogle.com These catalysts facilitate the transfer of reactants between the aqueous and organic phases, enabling the reaction to proceed under mild conditions. mdpi.com Chiral phase-transfer catalysts have been particularly successful in asymmetric synthesis, allowing for the creation of enantiomerically enriched products. mdpi.com For instance, bifunctional quaternary ammonium salts containing a urea (B33335) or thiourea (B124793) group have shown high efficiency and enantioselectivity in aza-Henry reactions. mdpi.com The design and synthesis of such catalysts, often based on cinchona alkaloids or chiral binaphthyls, is an active area of research. mdpi.com

The following table provides examples of reactions utilizing organocatalysis and phase-transfer catalysis.

| Catalyst Type | Catalyst | Reaction Type | Substrates | Product | Key Feature | Reference |

| Organocatalysis | DBU | Condensation | 2-Nitrophenylacetonitrile, Aromatic aldehydes | Phenylacrylonitrile derivatives | Mild conditions, high reactivity of nitrile anion | researchgate.net |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt (with urea group) | Asymmetric aza-Henry | Not specified | Not specified | High yields and enantioselectivities | mdpi.com |

| Phase-Transfer Catalysis | Magnetic Porous Polymer (calix researchgate.netresorcinarene-based) | Cyanation | Benzyl (B1604629) halides | Benzyl cyanides | Recyclable catalyst | lookchem.com |

Electrochemical and Photochemical Methods

Electrochemical and photochemical methods offer green and sustainable alternatives to traditional synthetic approaches, often proceeding under mild conditions without the need for harsh reagents.

Electrochemical Synthesis: Electrochemical methods utilize an electric current to drive chemical reactions. Acetonitrile, with its high polarity and ability to be deprotonated, is a versatile building block in electrochemical synthesis. mdpi.com For instance, the electrochemical synthesis of 1,3-oxazoles from alkynes and acetonitrile has been reported. mdpi.com Furthermore, tetrasubstituted olefins have been synthesized electrochemically from heteroaryl thiols and acetonitrile using a bromide salt as a catalyst. mdpi.com

Photochemical Synthesis: Photochemical reactions are initiated by the absorption of light. An iridium-based photocatalyst has been used to activate nitroarenes in a [3+2]-cycloaddition reaction with vinyl ketones or esters to synthesize N-alkylated indoles. rsc.org Another example is the photocatalytic dehydration of benzyl alcohol with acetonitrile, catalyzed by 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) under blue light irradiation, to produce amides. mdpi.com

The table below highlights some examples of electrochemical and photochemical synthetic methods.

| Method | Catalyst | Substrates | Product | Key Feature | Reference |

| Electrochemical | Bromide salt | Heteroaryl thiols, Acetonitrile | Tetrasubstituted olefins | Use of an organic catalyst | mdpi.com |

| Photochemical | Iridium-based photocatalyst | Nitroarenes, Vinyl ketones/esters | N-alkylated indoles | Radical annulation process | rsc.org |

| Photochemical | 2,4,6-Triphenylpyrylium tetrafluoroborate | Benzyl alcohol, Acetonitrile | Amides | Mild conditions, visible light irradiation | mdpi.com |

Multi-component Reactions (MCRs) for Direct Access

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govsemanticscholar.org This approach is a cornerstone of green chemistry, offering advantages such as reduced reaction times, lower energy consumption, and minimized waste generation. semanticscholar.orgmdpi.com

MCRs have been successfully employed for the synthesis of a wide variety of heterocyclic compounds. fardapaper.ir For example, the one-pot synthesis of pyranopyrazole derivatives has been achieved through the reaction of hydrazine (B178648) hydrate, malononitrile, ethyl acetoacetate, and substituted aldehydes using a recyclable nanocatalyst. mdpi.com These reactions often proceed with excellent yields and tolerate a range of functional groups on the starting materials. mdpi.com

The development of novel MCRs is a continuous area of research, with a focus on creating diverse molecular scaffolds for applications in medicinal chemistry and materials science. nih.gov

The following table presents an example of a multi-component reaction for the synthesis of a heterocyclic compound.

| Reaction Type | Reactants | Catalyst | Product | Yield (%) | Reference |

| Four-component reaction | Hydrazine hydrate, Malononitrile, Ethyl acetoacetate, Substituted aldehydes | Y₃Fe₅O₁₂ nanocatalyst | Pyranopyrazole derivatives | 89-95 | mdpi.com |

Reactivity Profiles and Mechanistic Investigations of 4 Hydroxy 3 Nitrophenylacetonitrile

Carbanion Chemistry of the Acetonitrile (B52724) Moiety

The methylene (B1212753) bridge (-CH₂-) in 4-hydroxy-3-nitrophenylacetonitrile is positioned between two electron-withdrawing groups: the nitrophenyl ring and the nitrile (-CN) group. This unique structural arrangement renders the α-protons acidic and susceptible to removal by a base, leading to the formation of a stabilized carbanion. The chemistry of this carbanion is central to the molecule's synthetic utility.

The presence of the strongly electron-withdrawing nitro (NO₂) and cyano (CN) groups facilitates the deprotonation of the α-carbon. The resulting carbanion is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. Its nucleophilic character allows it to react with various electrophiles. For instance, carbanions derived from related nitrophenylacetonitriles readily undergo Michael additions to activated alkenes. arkat-usa.org

The formation of the carbanion is often visually indicated by a color change, with solutions turning deeply colored, such as purple, upon deprotonation. arkat-usa.org The choice of base is crucial; while weaker bases like potassium carbonate may be insufficient to achieve complete deprotonation, stronger bases can effectively generate the carbanion for subsequent reactions. arkat-usa.org This carbanion can then serve as a potent nucleophile in intramolecular substitution reactions, such as the Truce-Smiles rearrangement, which involves a carbanion attacking an aromatic ring. lakeheadu.ca

Table 1: Factors Influencing Deprotonation and Nucleophilicity

| Factor | Description |

| Inductive Effects | The nitro and cyano groups exert strong negative inductive effects, increasing the acidity of the α-protons. |

| Resonance Effects | Both the nitro and cyano groups participate in resonance stabilization of the resulting carbanion, delocalizing the negative charge. |

| Base Strength | The choice of base (e.g., potassium carbonate vs. stronger bases) determines the efficiency of carbanion formation. arkat-usa.org |

| Reaction Scope | The generated carbanion is a versatile nucleophile for reactions like Michael additions and alkylations. arkat-usa.orgresearchgate.net |

Upon deprotonation, the negative charge on the α-carbon is extensively delocalized across the molecule, which accounts for its stability. The delocalization involves the adjacent phenyl ring, the ortho-nitro group, and the α-cyano group. researchgate.net Theoretical studies on the analogous (4-nitrophenyl)acetonitrile carbanion show that the negative charge is distributed over the carbanionic center, the phenylene ring, the nitro group, and the cyano group. researchgate.net This conversion to a carbanion induces significant structural changes, including a quinoidization of the phenylene ring and a shift in the geometry of the methylenic carbon from tetrahedral to planar. researchgate.net

The distribution of the carbanionic charge can be quantified through computational calculations. For a related carbanion, the charge is distributed as follows:

Table 2: Calculated Charge Distribution in (4-nitrophenyl)acetonitrile Carbanion researchgate.net

| Molecular Fragment | Charge Distribution |

| Carbanionic Center | ~0.40 e⁻ |

| Phenylene Ring | ~0.24 e⁻ |

| Nitro Group | ~0.21 e⁻ |

| Cyano Group | ~0.15 e⁻ |

This widespread delocalization is critical for stabilizing the intermediate, making its formation more favorable and influencing its subsequent reactivity. lakeheadu.ca The stabilization provided by electron-withdrawing groups on the aryl ring is considered essential for such carbanions to form and react successfully. lakeheadu.ca

The carbanion of this compound can exhibit complex isomerization behavior. Research on analogous systems suggests that isomerization often occurs within the anionic intermediate rather than the final protonated product. researchgate.net This is attributed to the significant energy difference between charge-localized and charge-delocalized anionic forms. researchgate.net

The formation of the carbanion can lead to different resonance structures, or canonical forms, including one where the negative charge resides on an oxygen atom of the nitro group and another where it is on the nitrogen of the cyano group (ketenimine anion). The relative contribution of these forms influences the geometry and reactivity of the anion. The phenolic hydroxyl group also introduces the possibility of proton transfer and the formation of a phenoxide, which would further influence the electronic structure and potential reaction pathways of the molecule.

Studies on related systems have shown that intramolecular cyclization can occur, where the carbanion attacks the nitro group, leading to the formation of new heterocyclic rings like N-hydroxyindoles or quinolines, depending on the specific substrate and reaction conditions. arkat-usa.org This highlights that the isomerization and reactivity pathways are highly dependent on the stability of various charged intermediates. researchgate.net

Aromatic Ring Functionalization and Transformations

The substituents on the phenyl ring of this compound dictate its reactivity towards both nucleophilic and electrophilic reagents. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and cyanomethyl groups creates a complex reactivity profile.

The aromatic ring of this compound is susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is primarily due to the presence of the strong electron-withdrawing nitro group, which activates the ring towards attack by nucleophiles. pressbooks.pubmasterorganicchemistry.com For an SNAr reaction to proceed efficiently, an electron-withdrawing group must be positioned ortho or para to a good leaving group. pressbooks.pub

In the case of this compound, the nitro group is ortho to the hydroxyl group and meta to the cyanomethyl group. If a leaving group were present at the C1 (ipso to -OH), C2, or C5 positions, the nitro group would be able to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. lakeheadu.capressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile first attacks the electron-deficient ring to form a stabilized carbanion intermediate, followed by the departure of the leaving group to restore aromaticity. pressbooks.pubyoutube.com The presence of multiple electron-withdrawing groups generally accelerates the reaction. pressbooks.pub

Electrophilic Aromatic Substitution (EAS) on the ring of this compound is expected to be significantly disfavored. EAS reactions are driven by the nucleophilic character of the aromatic ring, which attacks an electrophile. masterorganicchemistry.comyoutube.com The presence of two powerful electron-withdrawing groups, the nitro (NO₂) and cyanomethyl (CH₂CN) groups, strongly deactivates the ring towards electrophilic attack by reducing its electron density. vaia.com

While the hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, its influence is largely overcome by the deactivating effects of the other substituents. The directing effects of the substituents are summarized below:

Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -OH | Activating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -CH₂CN | Deactivating | Meta |

Transformations of Nitro and Hydroxyl Groups (e.g., Reduction, Derivatization)

The chemical behavior of this compound is significantly influenced by the reactivity of its nitro and hydroxyl functional groups. These sites are amenable to a variety of transformations, including reduction and derivatization, which are pivotal for creating more complex molecular architectures.

The nitro group is a versatile functional group that can be reduced to several other oxidation states, most commonly to an amine. This transformation is a key step in the synthesis of many heterocyclic compounds. Standard catalytic hydrogenation conditions are effective for this purpose. The choice of catalyst and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. For instance, palladium on carbon (Pd/C) is a highly efficient catalyst for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney nickel is another effective catalyst, often preferred when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com For milder reductions that can be performed in the presence of other reducible groups, metals such as iron (Fe) or zinc (Zn) in acidic media are commonly employed. commonorganicchemistry.com Tin(II) chloride (SnCl₂) also offers a mild method for converting nitro groups to amines. commonorganicchemistry.com

The hydroxyl group on the phenyl ring can undergo derivatization reactions, such as etherification. For example, the hydroxyl group of 2-(4-hydroxy-3-nitrophenyl)acetonitrile can be protected by reacting it with a benzyl (B1604629) halide. This reaction, typically carried out under basic conditions, results in the formation of a benzyl ether, such as 2-(4-(benzyloxy)-3-nitrophenyl)acetonitrile. nih.govsci-hub.se This protection strategy is crucial in multi-step syntheses to prevent the acidic proton of the hydroxyl group from interfering with subsequent reaction steps.

| Reagent | Conditions | Notes | Reference |

|---|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation | Useful for substrates where dehalogenation is a concern. | commonorganicchemistry.com |

| Fe/Acid (e.g., AcOH) | Acidic conditions | Mild method, selective in the presence of other reducible groups. | commonorganicchemistry.com |

| Zn/Acid (e.g., AcOH) | Acidic conditions | Mild method, similar to Fe/Acid. | commonorganicchemistry.com |

| SnCl₂ | - | Provides a mild reduction to the amine. | commonorganicchemistry.com |

Intramolecular Cyclizations and Rearrangements

The strategic placement of the nitrile, nitro, and hydroxyl groups on the phenyl ring makes this compound a valuable precursor for synthesizing various heterocyclic structures through intramolecular reactions.

Annulation reactions involving nitrophenylacetonitrile derivatives are a powerful method for constructing fused ring systems. The carbanion generated from the active methylene group (adjacent to the cyano group) can act as a nucleophile. In Michael additions of o-nitrophenylacetonitrile, the resulting adducts can undergo an unusual annulation at higher temperatures. arkat-usa.orgresearchgate.net This process involves an intramolecular nucleophilic attack of the enolate on the ortho-nitro group, which leads to the formation of quinoline (B57606) derivatives. arkat-usa.orgresearchgate.net The reaction's success can be sensitive to the solvent, with higher boiling solvents sometimes required to drive the cyclocondensation. arkat-usa.orgresearchgate.net

The reduction of the nitro group to an amine is a common strategy to facilitate annulation. The resulting amino group can then react intramolecularly with the nitrile group. This reductive annulation process is a key step in various named indole (B1671886) syntheses, such as the Pschorr–Hoppe synthesis. rsc.org Following hydrogenation, the ortho-amino group can attack the nitrile, leading to cyclization and subsequent elimination to form an indole ring system. rsc.orgrsc.org

The reactivity of this compound allows for its use in the synthesis of a diverse range of benzo-fused heterocycles. o-Nitrophenylacetonitriles are recognized as versatile synthons for compounds like indoles, N-hydroxyindoles, quinoline-N-oxides, and quinolines. arkat-usa.orgresearchgate.net

For example, the condensation of 4-nitrophenylacetonitrile (B121139) (a related compound) with 2,4-dihydroxybenzaldehyde (B120756) in the presence of piperidine (B6355638) leads to the formation of 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, a coumarin (B35378) derivative. iucr.org This reaction highlights the ability of the active methylene group to participate in condensations that result in fused heterocyclic systems. Similarly, condensation with other aromatic aldehydes can yield phenylacrylonitrile derivatives, which can serve as intermediates for further cyclizations. researchgate.net

The transformation of o-nitrophenylacetonitrile derivatives into N-hydroxyindoles is another important reaction pathway. This can occur under conditions similar to those that produce quinolines, with the specific outcome often depending on the steric and electronic nature of the substituents. arkat-usa.orgresearchgate.net These N-hydroxyindoles can subsequently be deoxygenated to furnish the corresponding indole derivatives. rsc.orgrsc.org

| Precursor Type | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| o-Nitrophenylacetonitrile | Intramolecular Annulation | Quinolines | arkat-usa.orgresearchgate.net |

| o-Nitrophenylacetonitrile | Intramolecular Cyclization | N-Hydroxyindoles | arkat-usa.orgresearchgate.net |

| o-Nitrophenylacetonitrile | Reductive Annulation | Indoles | rsc.orgrsc.org |

| 4-Nitrophenylacetonitrile | Condensation/Cyclization | Coumarins (Chromen-2-ones) | iucr.org |

Radical Processes and Inhibition Studies

The phenolic nature of this compound suggests potential activity in processes involving free radicals. Furthermore, its structure makes it a valuable scaffold in the development of bioactive molecules and inhibitors.

Phenolic compounds are well-known for their ability to act as antioxidants by scavenging free radicals. nih.gov The hydrogen-donating ability of the hydroxyl group is key to this activity. Phenolic compounds with multiple hydroxyl groups often exhibit higher free radical scavenging activity against radicals like 1,1-Diphenyl-2-picrylhydrazyl (DPPH). nih.gov While specific studies on the radical scavenging of this compound are not prevalent, its structural similarity to other antioxidant phenols suggests it may possess similar properties. A related compound, 4-nitrophenylacetonitrile, has been noted for its use as a radical inhibitor in the polymerization of vinyl acetate. lookchem.com The hydrazide moiety, in particular, has been shown to be important for the radical-scavenging abilities of various compounds. researchgate.net

In addition to potential radical scavenging, this compound serves as an important intermediate in the synthesis of specific enzyme and protein inhibitors. For instance, it was utilized in the discovery and optimization of salicylic (B10762653) acid-derived sulfonamide inhibitors of the WD Repeat-Containing Protein 5 (WDR5). nih.gov These inhibitors are being investigated for their potential in cancer therapy by disrupting critical protein-protein interactions involving the MYC oncoprotein. nih.gov

Furthermore, compounds with a similar nitrocatechol structure, such as 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile, have been shown to be effective inhibitors of Catechol-O-methyltransferase (COMT). acs.orgnih.gov The electron-withdrawing nitro group in these compounds plays a role in their inhibitory effect. acs.org This indicates that this compound could be a valuable starting material for developing inhibitors for neurological disorders where COMT modulation is a therapeutic strategy. acs.orgnih.gov

Advanced Applications As a Synthetic Building Block in Complex Molecule Synthesis

Precursor for Nitrogen-Containing Heterocycles

The ortho-nitro- and para-hydroxy-substituted phenylacetonitrile (B145931) framework is primed for a variety of cyclization reactions, providing access to a wide array of benzo-fused heterocycles. The parent compound, o-nitrophenylacetonitrile, is a well-established precursor for numerous heterocyclic systems, and its reactivity provides a basis for understanding the potential of its hydroxylated analogue. arkat-usa.orgresearchgate.netresearchgate.net

The synthesis of indoles, a core structure in many natural products and pharmaceuticals, is a prominent application of o-nitrophenylacetonitrile derivatives. rsc.org One of the primary methods involves the reductive cyclization of the o-nitrophenylacetonitrile core. mdpi.comnih.gov In this approach, the nitro group is reduced, typically using catalytic hydrogenation (e.g., with Pd/C), to an amino group, which then undergoes an intramolecular cyclization by attacking the nitrile group. rsc.org This sequence provides a direct route to the indole (B1671886) ring system.

Alternatively, o-nitrophenylacetonitriles can be used to synthesize N-hydroxyindoles. arkat-usa.orgresearchgate.net These compounds can be valuable intermediates themselves or can be readily converted to the corresponding NH-indoles. The synthesis of N-hydroxyindoles can be achieved under non-reductive conditions. For instance, the reaction of ethyl o-nitrophenylacetate with N-methylmaleimide in the presence of a base leads to the formation of an N-hydroxyindole. arkat-usa.org Although this example uses an ester instead of a nitrile, the underlying principle of intramolecular cyclization of a side-chain carbanion onto the nitro group is relevant. This type of cyclization, followed by rearrangement, is a key pathway to N-hydroxyindoles. arkat-usa.org

| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| o-Nitrophenylacetonitrile | Reductive Cyclization | H₂, Pd/C | Indole | mdpi.comnih.gov |

| o-Nitrophenylacetonitrile | Michael Addition/Annulation | Michael Acceptors, Base (e.g., K₂CO₃) | N-Hydroxyindole | arkat-usa.org |

| Ethyl o-nitrophenylacetate | Michael Addition/Cyclization | N-methylmaleimide, Base (e.g., K₂CO₃) | N-Hydroxyindole | arkat-usa.org |

The versatile nature of o-nitrophenylacetonitrile extends to the synthesis of quinolines, another critical heterocyclic scaffold. An interesting and unusual annulation reaction occurs when o-nitrophenylacetonitrile undergoes a Michael addition with certain acceptors at elevated temperatures. arkat-usa.orgresearchgate.net This process involves the intramolecular nucleophilic attack of the enolate generated from the Michael adduct onto the nitro group, ultimately leading to the formation of 2,3,4-trisubstituted quinolines. arkat-usa.orgresearchgate.net This pathway represents a significant departure from the more common reductive cyclization routes and showcases the unique reactivity imparted by the ortho-nitroacetonitrile arrangement.

While the synthesis of quinolines is successful, attempts to synthesize isoquinolines from p-nitrophenylacetonitrile under comparable conditions have been reported as unsuccessful, highlighting the specific regiochemical requirements of these cyclization reactions. arkat-usa.org

The cyanomethyl group of nitrophenylacetonitriles is a key functional handle for building five-membered heterocycles. While direct examples starting from 4-hydroxy-3-nitrophenylacetonitrile are not prevalent, the reactivity of the closely related p-nitrophenylacetonitrile in multicomponent reactions demonstrates the synthetic potential.

Pyrazoles: Polysubstituted pyrazoles can be synthesized via multicomponent reactions. For instance, a one-pot reaction involving aromatic aldehydes, 4-nitrophenylacetonitrile (B121139), hydrazine (B178648) hydrate, and ethyl acetoacetate, catalyzed by sulfamic acid under solvent-free conditions, yields pharmacologically relevant pyrazole (B372694) derivatives. bohrium.comresearchgate.net Similarly, citric acid has been used as a biodegradable catalyst for the construction of dihydropyrano[2,3-c]pyrazole derivatives from similar starting materials in water. semanticscholar.org These reactions assemble the pyrazole ring through a series of condensation and cyclization steps where the active methylene (B1212753) group of the acetonitrile (B52724) is crucial.

Thiazoles: The synthesis of thiazole-fused systems has also been demonstrated. A multicomponent reaction between 2-aminothiazole, 4-nitrophenylacetonitrile, and aromatic aldehydes can produce 2,5-substituted-6-(4-nitrophenyl)-5H-thiazolo[3,2-a]pyrimidin-7-amines. nih.gov This reaction highlights the utility of the nitrophenylacetonitrile unit in constructing more complex, fused heterocyclic systems containing a thiazole (B1198619) ring.

No specific methods for the synthesis of oxazoles directly from this compound were prominently featured in the reviewed literature. However, general methods for oxazole (B20620) synthesis often involve the reaction of α-haloketones with primary amides (Robinson-Gabriel synthesis) or the cyclization of α-acylamino ketones. youtube.comyoutube.com

The utility of nitrophenylacetonitriles as precursors extends to more complex, nitrogen-fused polycyclic systems like naphthyridines. A highly efficient and rapid synthesis of 1,8-naphthyridine (B1210474) derivatives has been achieved using p-nitrophenylacetonitrile as a key starting material. niscpr.res.in The process begins with the condensation of 2-aminonicotinaldehyde with p-nitrophenylacetonitrile under microwave irradiation to form a 2-amino-3-(p-nitrophenyl)-1,8-naphthyridine. This intermediate can then be converted through a series of steps, including diazotization, hydrolysis, chlorination, and hydrazinolysis, into a 2-hydrazino-3-(p-nitrophenyl)-1,8-naphthyridine. This final intermediate serves as a linchpin for constructing fused triazole rings, leading to 1,2,4-triazolo[4,3-a] Current time information in Bangalore, IN.nih.govnaphthyridines. niscpr.res.in

Other complex fused systems, such as pyrimido[4,5-b]quinolines, are also of significant biological interest. While many syntheses of this scaffold involve the condensation of aminopyrimidines with aldehydes and diones, the established routes for quinoline (B57606) and naphthyridine synthesis from nitrophenylacetonitriles suggest the potential for developing novel pathways to such polycycles. royalsocietypublishing.orgnih.gov

| Precursor | Reaction Partners | Conditions | Product Class | Reference |

|---|---|---|---|---|

| p-Nitrophenylacetonitrile | 2-Aminonicotinaldehyde | KOH, Microwave | 1,8-Naphthyridine | niscpr.res.in |

| p-Nitrophenylacetonitrile | Aldehydes, Hydrazine, Ethyl Acetoacetate | Acid catalyst | Pyrano[2,3-c]pyrazole | bohrium.comsemanticscholar.org |

| p-Nitrophenylacetonitrile | 2-Aminothiazole, Aldehydes | SiO₂-ZnBr₂ | Thiazolo[3,2-a]pyrimidine | nih.gov |

| o-Nitrophenylacetonitrile | Michael Acceptors (e.g., Diethyl maleate) | Base, Heat | Quinoline | arkat-usa.org |

Intermediate in the Synthesis of Pharmaceutical Scaffolds

Beyond its role in building fundamental heterocyclic systems, this compound is a precursor for scaffolds with direct relevance to medicinal chemistry. Its functional groups can be sequentially modified to install pharmacophoric elements required for biological activity.

A significant application lies in the synthesis of precursors for novel xanthine (B1682287) oxidase (XO) inhibitors, which are crucial for the treatment of hyperuricemia and gout. nih.govnih.govebi.ac.uk Numerous potent XO inhibitors are based on an N-(4-alkoxy-3-cyanophenyl) amide or a 2-(4-alkoxy-3-cyano)phenyl-pyrimidine structure. nih.govnih.gov

This compound can serve as a key starting material for analogues of these inhibitors. A plausible synthetic route would involve two key transformations:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group (e.g., via catalytic hydrogenation), yielding 3-amino-4-hydroxyphenylacetonitrile.

Amide Formation: The newly formed anilino group can be acylated with various heterocyclic carboxylic acids, such as isonicotinic acid or nicotinic acid, which are known to be important for XO inhibitory activity. nih.gov This would lead to the formation of N-(3-cyanomethyl-4-hydroxyphenyl)isonicotinamide or related amides.

This strategy allows for the introduction of the critical cyanophenylamide scaffold. Structure-activity relationship (SAR) studies have shown that the isonicotinamide (B137802) moiety and a substituted benzonitrile (B105546) are key for potent inhibition. nih.gov The hydroxyl group at the 4-position, derived from the starting material, is also a site for further modification, such as alkylation, to explore its impact on binding and potency, as seen in the development of N-(4-alkoxy-3-cyanophenyl) derivatives. nih.govebi.ac.uk Therefore, this compound provides a strategic entry point to this important class of pharmaceutical compounds.

Synthesis of WD Repeat-Containing Protein 5 (WDR5) Inhibitor Intermediates

This compound is a key building block in the synthesis of intermediates for inhibitors of WD repeat-containing protein 5 (WDR5). WDR5 is a protein involved in the formation of protein complexes that regulate chromatin structure and gene expression, making it a target in drug discovery. nih.gov

In the synthesis of salicylic (B10762653) acid-derived sulfonamide inhibitors of WDR5, 2-(4-hydroxy-3-nitrophenyl)acetonitrile is utilized as a starting material. nih.gov For instance, it can undergo a reaction to afford a yellow-orange solid intermediate, which is a crucial step in the creation of more complex molecules designed to bind to WDR5. nih.govsci-hub.se The process can involve steps like benzyl (B1604629) protection of the hydroxyl group. sci-hub.se The resulting intermediates are then further modified through various chemical reactions, such as palladium-mediated cross-coupling, to generate the final WDR5 inhibitors. nih.gov

Precursor for Orexin-1 Receptor Antagonist Scaffolds

The compound this compound also plays a role as a precursor in the development of antagonists for the orexin-1 receptor (OX1). Orexin receptors are involved in regulating the sleep-wake cycle, and their antagonists are investigated for the treatment of insomnia. nih.gov

While direct synthesis of orexin-1 receptor antagonists from this compound is not explicitly detailed in the provided information, the structurally related compound, 4-hydroxy-3-nitrophenylacetic acid, is used in the synthesis of tetrahydroisoquinoline (THIQ) derivatives which act as orexin-1 receptor antagonists. nih.gov This suggests that this compound could be readily converted to the corresponding acetic acid and then utilized in similar synthetic pathways. The general approach involves coupling the phenylacetic acid derivative with a suitable amine, followed by a series of reactions including cyclization and N-alkylation to form the final antagonist scaffold. nih.gov

Other Biologically Relevant Molecular Frameworks

The versatility of this compound extends to its use as a precursor for a variety of other biologically significant molecular frameworks. Its derivatives are key components in the synthesis of diverse heterocyclic compounds which are scaffolds for many pharmaceuticals. rsc.orgrsc.org

For example, nitroarenes, including derivatives of this compound, are important precursors in the synthesis of indoles. rsc.orgrsc.org Indole derivatives are found in many biologically active natural products and are crucial in drug discovery for their potential therapeutic applications in areas like cancer and infectious diseases. rsc.org The synthesis can proceed through various methods, including vicarious nucleophilic substitution (VNS) followed by annulation reactions. rsc.org

Furthermore, the nitrocatechol moiety, which can be derived from this compound, is a key feature in some catechol-O-methyltransferase (COMT) inhibitors. nih.gov COMT is an enzyme involved in the metabolism of neurotransmitters, and its inhibitors are used in the treatment of neurological disorders. nih.gov

The compound is also a building block for pyrimido[4,5-b]quinolines, which exhibit a range of biological activities including antimicrobial and antitumor effects. nih.gov Additionally, it can be used in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, which are investigated as tyrosine kinase inhibitors. researchgate.net

Role in Material Science Precursor Synthesis (e.g., Dyes, OLEDs)

Beyond its applications in medicinal chemistry, this compound and its isomers are valuable precursors in material science, particularly in the synthesis of dyes and materials for organic light-emitting diodes (OLEDs).

The related compound, 4-nitrophenylacetonitrile, is used in the synthesis of coumarin (B35378) derivatives. researchgate.net These coumarins can exhibit aggregation-induced emission (AIE), a phenomenon where the molecules become highly fluorescent in the aggregated or solid state. researchgate.net This property is highly desirable for applications in OLEDs, where high solid-state fluorescence is crucial for device efficiency. researchgate.net The synthesis often involves a Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with the nitrophenylacetonitrile, followed by a cyclization reaction. researchgate.net Chalcones, which can be synthesized from related acetophenones, are also precursors to materials used in OLEDs. acs.org

Contributions to Polymerization Control (e.g., Radical Inhibition)

The structural isomer, p-nitrophenylacetonitrile, has been identified as a radical inhibitor in the polymerization of vinyl acetate. chemicalbook.com Radical polymerization is a widely used industrial process for producing a variety of polymers. whiterose.ac.uk However, uncontrolled radical reactions can lead to undesirable outcomes. Inhibitors are therefore crucial for controlling the polymerization process and ensuring the quality and safety of the final product. whiterose.ac.uk While the specific mechanism of inhibition by p-nitrophenylacetonitrile is not detailed in the provided information, radical inhibitors typically function by reacting with and deactivating the growing polymer radicals, thus terminating the polymerization chain. whiterose.ac.uk This application highlights another important industrial use of nitrophenylacetonitrile derivatives.

Advanced Spectroscopic and Computational Characterization

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 4-Hydroxy-3-nitrophenylacetonitrile and for monitoring its chemical transformations.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful non-destructive means to probe the conformational and electronic structure of this compound. Experimental spectra, when coupled with theoretical calculations, allow for detailed vibrational mode assignments.

In a study of the related compound (4-nitrophenyl)acetonitrile, the conversion to its carbanion resulted in significant changes in the IR spectrum, including strong frequency decreases and intensity increases for the cyano and nitro stretching bands. researchgate.net This suggests that deprotonation leads to substantial electronic delocalization throughout the molecule. researchgate.net Theoretical calculations, such as those using ab initio Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been employed to study the structures of similar compounds like 4-hydroxybenzonitrile (B152051) and its anion, showing good agreement with experimental IR data. researchgate.net For instance, the mean absolute deviation between experimental and scaled theoretical frequencies for 4-hydroxybenzonitrile using B3LYP calculations was found to be only 11.1 cm⁻¹. researchgate.net

The table below summarizes key experimental vibrational frequencies observed for related nitrophenylacetonitrile derivatives.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| O-H | Stretching (ν) | 3404 | researchgate.net |

| C-H (aromatic) | Stretching (ν) | 3269 | researchgate.net |

| C≡N | Stretching (ν) | 2214-2227 | researchgate.net |

| C=C (aromatic) | Stretching (ν) | 1585 | researchgate.net |

| N=O (asymmetric) | Stretching (ν) | 1512 | researchgate.net |

| C-O-C | Stretching (ν) | 1127 | iucr.orgiucr.org |

| C=O | Stretching (ν) | 1678 | iucr.orgiucr.org |

This table presents a compilation of characteristic vibrational frequencies for functional groups found in nitrophenylacetonitrile derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For example, in the synthesis of a derivative, 2-(4-(benzyloxy)-3-nitrophenyl)acetonitrile, ¹H NMR spectroscopy was used to confirm the structure of the product. sci-hub.se The spectrum, recorded in CDCl₃, showed characteristic signals at δ 7.82 (d, J = 2.4 Hz, 1H), 7.49 (dd, J = 8.7, 2.4 Hz, 1H), and 7.15 (d, J = 8.7 Hz, 1H) for the aromatic protons, confirming the substitution pattern. nih.gov

NMR is also invaluable for monitoring the progress of reactions involving this compound. For instance, the reaction of 2-(4-hydroxy-3-nitrophenyl)acetonitrile can be followed by observing the disappearance of the starting material's signals and the appearance of new signals corresponding to the product. nih.gov In a study on the cyanoarylmethylation of isatins, ¹H NMR was used to determine the diastereomeric ratio of the products. tudelft.nl

The following table provides representative ¹H NMR chemical shifts for a derivative of this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Ar-H | 7.82 | d | 2.4 | nih.gov |

| Ar-H | 7.49 | dd | 8.7, 2.4 | nih.gov |

| Ph-H | 7.47 – 7.30 | m | - | nih.gov |

| Ar-H | 7.15 | d | 8.7 | nih.gov |

This table showcases typical ¹H NMR data for the aromatic protons of a benzylated derivative of this compound.

For instance, in the crystal structure of a coumarin (B35378) derivative synthesized from 4-nitrophenylacetonitrile (B121139), the nitro group was found to be nearly coplanar with the benzene (B151609) ring. iucr.orgiucr.org The crystal packing was stabilized by a network of intermolecular O-H···O and C-H···O hydrogen bonds, forming chains and a three-dimensional network. iucr.orgiucr.org Hirshfeld surface analysis of similar structures has revealed that H···H and O···H contacts are the dominant intermolecular interactions in the solid state, with π···π stacking playing a lesser role. researchgate.net

The table below summarizes key crystallographic data for a coumarin derivative of 4-nitrophenylacetonitrile.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P2₁2₁2₁ | iucr.org |

| a (Å) | 7.0087 (9) | iucr.org |

| b (Å) | 13.0242 (13) | iucr.org |

| c (Å) | 13.6761 (17) | iucr.org |

| V (ų) | 1248.4 (3) | iucr.org |

| Z | 4 | iucr.org |

This table presents selected crystallographic parameters for a related coumarin compound, illustrating the type of data obtained from X-ray diffraction studies.

Quantum Chemical and Molecular Modeling Studies

Computational methods are increasingly used in conjunction with experimental data to provide a deeper understanding of the properties of this compound at the molecular level.

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules. DFT calculations can provide valuable information about molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.

For a coumarin derivative of 4-nitrophenylacetonitrile, DFT calculations were performed to analyze hydrogen bonding and intermolecular interactions. iucr.org The HOMO-LUMO energy gap was calculated to understand the electronic transitions and reactivity. iucr.org In another study, DFT calculations were used to investigate the antibacterial and cytotoxic activities of a related compound, with the calculated energy gap being 0.17 eV. researchgate.net Molecular electrostatic potential (MEP) maps, also derived from DFT, can predict reactive sites for electrophilic and nucleophilic attack. iucr.org

The table below shows a comparison of experimental and calculated vibrational frequencies for a related molecule, demonstrating the accuracy of DFT methods.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

| C-H aromatic stretching | 3057 | 3097, 3074, 3065, 3053, 3044 | doi.org |

| C-H naphthalene (B1677914) stretching | 3057 | 3078, 3065, 3053, 3042, 3038, 3036, 3035 | doi.org |

This table compares experimentally observed and DFT-calculated vibrational frequencies, highlighting the predictive power of computational methods.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are employed for the accurate calculation of spectroscopic parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) theory, are particularly useful for correlating calculated data with experimental spectra.

Studies on related nitrile compounds have shown that there is a good agreement between experimental and scaled theoretical frequencies calculated using ab initio methods. researchgate.net For instance, the mean absolute deviation for nitrile molecules is typically in the range of 15-25 cm⁻¹. researchgate.net These calculations have been instrumental in understanding the structural and spectral changes that occur upon the conversion of a parent molecule to its carbanion, which involves significant electronic redistribution. researchgate.net

The following table presents a comparison of the performance of different computational methods in predicting vibrational frequencies.

| Method | Mean Absolute Deviation (cm⁻¹) | Reference |

| HF | 25.9 | researchgate.net |

| MP2 | ~38.9 | researchgate.net |

| B3LYP | 11.1 | researchgate.net |

This table illustrates the accuracy of various ab initio and DFT methods in predicting vibrational frequencies, with B3LYP showing the smallest deviation from experimental values.

Conformational Analysis and Potential Energy Surfaces

Computational chemistry offers powerful tools to explore the conformational landscape of this compound. The molecule's key rotational degree of freedom is the torsion around the single bond connecting the phenyl ring to the acetonitrile (B52724) group (-CH2CN). The potential energy surface (PES) associated with this rotation is influenced by the electronic and steric effects of the substituents on the aromatic ring.

Hirshfeld surface (HS) analysis is another computational technique used to investigate intermolecular interactions in the crystalline state, which stabilize specific conformations. nih.govacs.org The analysis can reveal the relative contributions of different types of contacts, such as hydrogen bonds involving the hydroxyl and nitro groups, which play a crucial role in the crystal packing. nih.gov

Table 1: Computational Methods for Conformational and Interaction Analysis

| Technique | Application | Information Gained | Relevant Findings for Related Compounds |

| Ab Initio Calculations | Probing Potential Energy Surfaces (PES) | Identification of stable conformers, rotational energy barriers. | Used to evaluate unimolecular rate constants and reaction pathways. grafiati.com |

| X-ray Crystallography | Determining solid-state structure | Precise bond lengths, bond angles, and dihedral angles. | Dihedral angle of 36.10° between phenyl and coumarin rings in a derivative. iucr.orgiucr.org |

| Hirshfeld Surface (HS) Analysis | Visualizing intermolecular interactions | Relative contributions of H-bonding, π-π stacking, and other contacts. | C-H···O and C-H···N hydrogen bonds stabilize crystal structures. nih.govacs.org |

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are indispensable for understanding the reaction mechanisms involving this compound. The compound's acidity, enhanced by the electron-withdrawing nitro group, makes the methylene (B1212753) bridge (-CH2-) susceptible to deprotonation, forming a resonance-stabilized carbanion. grafiati.combiochempress.com This carbanion is a key intermediate and a potent nucleophile in various organic reactions.

Theoretical methods are employed to model these reaction pathways:

Potential Energy Surface (PES) Mapping: Ab initio calculations, such as the G3(MP2,CC)/B3LYP/6-311G** method, can be used to construct the PES for reactions. grafiati.com This allows for the identification of transition states and the calculation of activation energies, providing a detailed picture of the reaction kinetics.

Reaction Rate Theory: Following the construction of the PES, theories like the Rice-Ramsperger-Kassel-Markus (RRKM) theory can be applied to evaluate unimolecular rate constants as a function of energy. grafiati.com

Mechanism of Action: In organocatalytic conjugate additions, such as the Michael addition, nitrophenylacetonitriles act as versatile nucleophiles. acs.org Computational studies can model the interaction with catalysts and substrates, elucidating the stereochemical outcome of the reaction. The formation of the carbanion intermediate is a critical step that can be studied in detail, including the structural changes that occur. researchgate.net For example, upon conversion of (4-nitrophenyl)acetonitrile to its carbanion, the methylenic carbon atom changes from a tetrahedral to a planar configuration. researchgate.net

These simulations provide insights that are often difficult to obtain through experimental means alone, detailing the transient species and energetic profiles of chemical transformations.

Charge Distribution and Bonding Analysis

The electronic character of this compound is dominated by the interplay of its functional groups. The nitro group (-NO2) is a powerful electron-withdrawing group, while the hydroxyl group (-OH) is electron-donating. This "push-pull" arrangement significantly influences the charge distribution and bonding within the molecule. biochempress.com

Upon deprotonation of the methylene bridge to form the carbanion, a substantial redistribution of charge occurs. Studies on the closely related (4-nitrophenyl)acetonitrile carbanion provide a model for understanding this phenomenon. researchgate.net The negative charge is not localized on the carbon atom but is extensively delocalized across the molecule, particularly onto the electron-withdrawing nitro and cyano groups. researchgate.net This delocalization is accompanied by a significant structural change in the phenyl ring, which takes on a more "quinoid" character, indicating a reorganization of the π-electron system. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and donor-acceptor interactions within a molecule. For similar "push-pull" systems, NBO charges have been used to help explain their optical and electronic properties. acs.org

Table 2: Calculated Charge Distribution in the Carbanion of (4-nitrophenyl)acetonitrile (Analog Compound)

| Molecular Fragment | Charge Delocalization (e⁻) | Key Observation |

| Carbanionic Center | 0.40e⁻ | A significant portion of the charge remains at the deprotonated carbon. researchgate.net |

| Phenylene Ring | 0.24e⁻ | The aromatic ring participates extensively in delocalizing the negative charge. researchgate.net |

| Nitro Group | 0.21e⁻ | The strong electron-withdrawing nature of the nitro group allows it to absorb a substantial part of the charge. researchgate.net |

| Cyano Group | 0.15e⁻ | The nitrile group also acts as an electron sink, contributing to the overall stability of the anion. researchgate.net |

Data based on ab initio force field calculations for the analog compound (4-nitrophenyl)acetonitrile. researchgate.net

This charge delocalization is fundamental to the stability of the carbanion and explains its reactivity as a soft nucleophile in many synthetic applications. The enhanced acidity of the phenolic proton due to the adjacent nitro group is another key feature of the molecule's electronic landscape. biochempress.com

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 4-Hydroxy-3-nitrophenylacetonitrile, the development of asymmetric synthetic methods is a critical future direction. Chiral aminonitriles, for instance, are valuable precursors to a-amino acids and other biologically active compounds. mdpi.comhep.com.cn Current research in organocatalysis provides a fertile ground for developing enantioselective routes to derivatives of this compound.

Organocatalytic approaches, such as those employing chiral thiourea (B124793) catalysts or chiral phosphoric acids, have shown great promise in the asymmetric synthesis of related compounds. jst.go.jpnih.govfrontiersin.org These catalysts can activate substrates through hydrogen bonding and other non-covalent interactions, facilitating stereocontrolled transformations. jst.go.jp Future work could focus on designing and applying such catalysts to reactions involving the nitrile group or the carbon alpha to it. For example, the development of an asymmetric Strecker reaction using a derivative of this compound could provide access to novel, enantiomerically enriched amino acids. thieme-connect.com

| Catalyst Type | Potential Asymmetric Transformation | Target Chiral Moiety | Reference |

| Chiral Thiourea | Michael Addition | Stereocenter adjacent to nitrile | jst.go.jp |

| Chiral Phosphoric Acid | Mannich-type Reaction | α-Amino nitrile derivative | nih.govfrontiersin.org |

| Organocatalysts | Isomerization of Cyanoketimines | α-Tertiary aminonitrile | hep.com.cn |

| Enzymes (Ene Reductases) | Reductive Cyclization | Chiral cyclopropyl (B3062369) derivatives | mdpi.com |

Exploration of New Catalytic Systems and Reaction Conditions

Innovations in catalysis are set to revolutionize the synthesis and functionalization of nitriles. sioc-journal.cnresearchgate.netnih.govacs.org For this compound, research into novel catalytic systems can lead to more efficient, selective, and scalable synthetic processes. Transition metal catalysis, particularly with palladium, nickel, and copper, has been instrumental in nitrile synthesis. numberanalytics.com Future research will likely focus on developing catalysts with higher turnover numbers, broader functional group tolerance, and the ability to operate under milder conditions.

High-throughput experimentation (HTE) is an emerging tool that can accelerate the discovery of new catalysts and optimal reaction conditions. eui.euresearchgate.netnih.govethz.ch By rapidly screening large libraries of ligands and catalysts, HTE can identify promising systems for the cyanation of precursors to this compound or for its subsequent derivatization. eui.euresearchgate.netnih.gov Furthermore, the application of flow chemistry, where reactions are conducted in a continuously flowing stream, offers advantages in terms of safety, scalability, and process control for the synthesis of this and related compounds. seqens.comnoelresearchgroup.com

| Catalytic Approach | Focus Area | Potential Advantages | Reference |

| Transition Metal Catalysis | Development of novel Pd, Ni, and Cu catalysts | Higher efficiency, selectivity, and milder conditions | researchgate.netnumberanalytics.comacs.org |

| High-Throughput Experimentation | Rapid screening of catalysts and ligands | Accelerated discovery of optimal reaction conditions | eui.euresearchgate.netnih.govethz.ch |

| Flow Chemistry | Continuous process development | Enhanced safety, scalability, and control | seqens.comnoelresearchgroup.commdpi.comresearchgate.net |

| Heterogeneous Catalysis | Use of supported metal nanoparticles | Catalyst recyclability and simplified product purification | researchgate.netresearchgate.nettandfonline.comresearchgate.net |

Expansion of Applications in Chemical Biology and Material Science

The unique electronic and structural features of this compound make it an intriguing candidate for applications in chemical biology and materials science. Aromatic nitriles are important building blocks for pharmaceuticals, agrochemicals, and dyes. numberanalytics.comacs.org The presence of the nitro and hydroxyl groups on the phenyl ring of this compound could be exploited to develop novel fluorescent probes or sensors for biological imaging or environmental monitoring.

In materials science, nitriles and nitro-containing aromatic compounds are precursors to advanced materials. numberanalytics.com For instance, compounds with similar structures have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electron-accepting properties. ontosight.aisolubilityofthings.com The trifluoromethylated analogue, 4-(trifluoromethyl)phenylacetonitrile, is a precursor for materials with enhanced thermal stability and hydrophobicity. ontosight.ai Future research could explore the polymerization of derivatives of this compound to create novel polymers with interesting optical or electronic properties. kajay-remedies.comresearchgate.netresearchgate.net

| Application Area | Potential Use | Key Structural Feature | Reference |

| Chemical Biology | Fluorescent probes/sensors | Substituted aromatic ring | ontosight.ai |

| Materials Science | Organic electronics (OLEDs, OPVs) | Electron-withdrawing nitro group | ontosight.aisolubilityofthings.com |

| Polymer Chemistry | Precursor to novel polymers | Reactive nitrile and functional groups | numberanalytics.com |

| Agrochemicals | Synthesis of pesticides/herbicides | Nitrile and nitrophenol motifs | numberanalytics.com |

Green and Sustainable Synthesis Optimization

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. rsc.org For this compound, future research will undoubtedly focus on developing more environmentally benign synthetic routes. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.netwjpmr.comejcmpr.com

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. nih.gov The use of enzymes, such as nitrile hydratases or aldoxime dehydratases, could provide highly selective and efficient pathways to this compound or its precursors under mild, aqueous conditions. nih.govnih.gov Additionally, research into greener nitration methods for phenolic compounds, avoiding the use of hazardous mixed acids, is highly relevant. researchgate.netacs.org The use of solid acids or milder nitrating agents like calcium nitrate (B79036) can significantly reduce the environmental impact of the synthesis. wjpmr.com Solvent-free reaction conditions, where possible, also contribute to a more sustainable process. acs.org

| Green Chemistry Approach | Specific Strategy | Potential Benefit | Reference |

| Biocatalysis | Use of enzymes (e.g., aldoxime dehydratases) | High selectivity, mild conditions, reduced waste | nih.gov |

| Greener Reagents | Alternative nitrating agents (e.g., calcium nitrate) | Avoidance of hazardous mixed acids | researchgate.netwjpmr.com |

| Alternative Solvents | Use of water or solvent-free conditions | Reduced environmental impact and cost | acs.org |

| Renewable Feedstocks | Synthesis from bio-based precursors | Increased sustainability | acs.org |

Advanced Mechanistic and Theoretical Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods and new applications. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways, transition states, and the electronic properties of molecules. nih.govmdpi.com

Future theoretical studies could focus on modeling the various synthetic routes to this compound to identify rate-limiting steps and opportunities for optimization. For example, computational analysis of the Thorpe reaction for related nitriles has provided valuable mechanistic insights. mdpi.com Similarly, DFT calculations can be used to predict the electronic and photophysical properties of derivatives of this compound, guiding the design of new materials for electronic or optical applications. researchgate.net Mechanistic studies of related reactions, such as the [3+2] cycloaddition of nitrile N-oxides, can also inform the potential reactivity of the nitrile group in this compound. mdpi.comresearchgate.net

| Investigation Type | Focus Area | Expected Outcome | Reference |

| DFT Calculations | Reaction mechanism of synthesis | Identification of transition states and intermediates | mdpi.commdpi.com |

| Computational Modeling | Electronic and photophysical properties | Prediction of suitability for materials applications | researchgate.netnih.gov |

| Mechanistic Studies | Reactivity of the nitrile and aromatic ring | Understanding of potential transformations | nih.govresearchgate.net |

Q & A

Q. What are the recommended synthetic pathways for 4-Hydroxy-3-nitrophenylacetonitrile, and how can side products be minimized?

- Methodology : The synthesis typically involves nitration of a hydroxy-substituted phenylacetonitrile precursor. For example, starting with 4-hydroxyphenylacetonitrile, controlled nitration at low temperatures (0–5°C) using nitric acid in sulfuric acid can introduce the nitro group at the meta position. Protecting the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups before nitration may improve regioselectivity. Post-reaction, deprotection under mild acidic conditions (e.g., HCl in methanol) yields the target compound. Characterization via ¹H NMR and LC-MS is critical to confirm structure and purity .

- Key Considerations :

- Monitor reaction temperature to avoid over-nitration or decomposition.

- Use TLC or HPLC to track reaction progress and identify intermediates.

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic methods?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic peaks for the nitrile group (~3.5–4.0 ppm for adjacent protons) and aromatic protons split by nitro and hydroxyl substituents. Compare with computational predictions (DFT) for validation .

- HPLC-MS/MS : Optimize a reverse-phase C18 column with mobile phases of methanol/water (70:30) and 0.1% formic acid for separation. Use ESI in negative ion mode for detecting the deprotonated molecular ion [M-H]⁻ .

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups .

Q. What are the stability profiles and recommended storage conditions for this compound?

- Methodology :

- Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH). Monitor degradation via HPLC every 7 days.

- Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the nitrile group or nitro reduction. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers optimize solid-phase extraction (SPE) protocols for isolating this compound from complex matrices?

- Methodology :

- Use hydrophilic-lipophilic balance (HLB) SPE cartridges. Condition with methanol followed by water (pH 3 with acetic acid). Elute with acetonitrile:ethyl acetate (80:20). Validate recovery rates (≥85%) using spiked samples .

- Pair with isotope dilution (e.g., deuterated internal standards) to correct for matrix effects in LC-MS quantification .

Q. What reaction pathways dominate when this compound interacts with nucleophiles (e.g., amines, thiols)?

- Methodology :

- Perform kinetic studies in polar aprotic solvents (DMF, DMSO) at 25–60°C. Monitor nucleophilic addition to the nitrile group (forming imines or thioamides) via ¹H NMR.

- Computational modeling (DFT) can predict transition states and activation energies for competing pathways (e.g., nitro group reduction vs. nitrile reactivity) .

Q. How should researchers resolve contradictions in reported spectroscopic data for structurally similar nitrophenylacetonitriles?

- Methodology :

- Compare experimental NMR shifts with databases (e.g., PubChem, EPA DSSTox) and computational predictions. For example, discrepancies in aromatic proton shifts may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism .

- Validate purity using orthogonal methods (e.g., elemental analysis, HRMS) to rule out impurities as sources of conflicting data .

Q. What in silico approaches predict the biological activity of this compound as a potential enzyme inhibitor?

- Methodology :

- Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450, kinases) using crystal structures from the PDB. Prioritize compounds with binding energies ≤ –8 kcal/mol.

- Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) and SAR studies on nitro/hydroxy substituent positioning .

Q. How can computational modeling (DFT/MD) elucidate the electronic and steric effects of substituents on reactivity?

- Methodology :

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect may polarize the nitrile group, enhancing its reactivity.

- Run molecular dynamics (MD) simulations in explicit solvent to assess conformational stability and solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.